molecular formula C7H16N2O2S B1322486 1-(Isopropylsulfonyl)piperazine CAS No. 534615-34-4

1-(Isopropylsulfonyl)piperazine

Cat. No.: B1322486
CAS No.: 534615-34-4
M. Wt: 192.28 g/mol
InChI Key: LCXAFSYDJOFYKE-UHFFFAOYSA-N
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Description

1-(Isopropylsulfonyl)piperazine is a member of the sulfonylpiperazine class of compounds. It has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of a piperazine ring substituted with an isopropylsulfonyl group, which imparts unique chemical and physical properties.

Future Directions

Recent research has focused on the development of novel sulfonyl piperazine antibiotics targeting the lipid A biosynthetic enzyme LpxH in Gram-negative bacteria . Additionally, there has been interest in expanding the structural diversity of piperazines, with recent advances in the C–H functionalization of the carbon atoms of the piperazine ring .

Biochemical Analysis

Biochemical Properties

1-(Isopropylsulfonyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with GABA receptors, which are crucial for neurotransmission. The binding of this compound to these receptors can modulate their activity, leading to changes in cellular signaling pathways . Additionally, this compound may inhibit certain enzymes, such as acetylcholinesterase, thereby affecting neurotransmitter levels and synaptic transmission .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death, by activating caspase enzymes and disrupting mitochondrial function . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to GABA receptors, leading to hyperpolarization of nerve endings and subsequent inhibition of neurotransmission . Additionally, it can inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft and prolonged neurotransmission . These interactions highlight the compound’s potential as a modulator of neural activity and a candidate for therapeutic applications.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to its breakdown, affecting its efficacy in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its biological activity over extended periods, making it a reliable tool for research applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to modulate neurotransmission without causing significant adverse effects . At higher doses, it can induce neurotoxic symptoms, such as convulsions and tremors, due to excessive inhibition of acetylcholinesterase . These findings underscore the importance of dose optimization in therapeutic applications to minimize potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Key enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate its breakdown into inactive metabolites. These metabolic processes ensure the compound’s clearance from the body and prevent its accumulation to toxic levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once absorbed, it is distributed throughout the body, with a preference for neural tissues due to its affinity for GABA receptors . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets effectively.

Subcellular Localization

This compound is localized primarily in the cytoplasm and mitochondria of cells. Its subcellular localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments . Within the mitochondria, it can interact with mitochondrial proteins, affecting cellular respiration and energy production. This localization is crucial for its role in modulating cellular metabolism and inducing apoptosis in cancer cells.

Chemical Reactions Analysis

Types of Reactions: 1-(Isopropylsulfonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of piperazine derivatives .

Comparison with Similar Compounds

1-(Isopropylsulfonyl)piperazine can be compared with other sulfonylpiperazine derivatives, such as:

  • 1-(Methylsulfonyl)piperazine
  • 1-(Ethylsulfonyl)piperazine
  • 1-(Propylsulfonyl)piperazine

These compounds share a similar core structure but differ in the nature of the sulfonyl substituent. The isopropyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets . This makes it distinct from its analogs and highlights its potential for specific applications in research and industry .

Properties

IUPAC Name

1-propan-2-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-7(2)12(10,11)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXAFSYDJOFYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626489
Record name 1-(Propane-2-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534615-34-4
Record name 1-(Propane-2-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-BOC-piperazine (0.617 mmol) and diisopropylethylamine (0.679 mmol) in 0.5 mL of methylene chloride was added to a 4 mL vial. Propane-2-sulfonyl chloride (0.679 mmol) was added to the vial, and the reaction mixture was shaken overnight at room temperature. When the reaction was complete, it was diluted with 1.5 mL of methylene chloride and extracted with 1 mL of 1N solution of hydrogen chloride followed by 1 mL of 10% potassium carbonate solution. The organic layer was concentrated in vacuo. The residue was dissolved in 0.5 mL of tetrahydrofuran and 4M solution of hydrogen chloride in dioxane (0.5 mL). The solution was shaken overnight at room temperature then concentrated in vacuo to give 1-(propane-2-sulfonyl)-piperazine.
Quantity
0.617 mmol
Type
reactant
Reaction Step One
Quantity
0.679 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0.679 mmol
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of piperazine (1 g) and triethylamine (1.78 mL) in dichloromethane (20 mL) at 0° C. was added dropwise 2-propanesulfonyl chloride (1.30 mL). The reaction mixture was stirred at room temperature for 16 h and then quenched with water (20 mL) and extracted into dichloromethane (2×40 mL). The combined organic layers were washed with saturated aqueous brine solution (2×40 mL), dried (MgSO4) and concentrated to afford 1-(propane-2-sulfonyl)-piperazine as a white solid (1.87 g, 84%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.78 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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